Product packaging for Dichlorofluoromethylsilane(Cat. No.:CAS No. 420-58-6)

Dichlorofluoromethylsilane

Cat. No.: B13424562
CAS No.: 420-58-6
M. Wt: 133.02 g/mol
InChI Key: HAQCYFVZKUAIEU-UHFFFAOYSA-N
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Description

Dichlorofluoromethylsilane is a specialized organosilicon compound of significant interest in advanced materials research and synthetic chemistry. Its molecular structure, featuring both chlorine and fluorine atoms bonded to silicon, makes it a valuable precursor and intermediate. A primary research application lies in its potential use as a building block for synthesizing fluorinated siloxane polymers. Similar compounds, such as dichloro(methyl)(3,3,3-trifluoropropyl)silane, are key monomers in the production of polymers like poly[(3,3,3-trifluoropropyl)methylsiloxane] (PTFPMS), which are valued for their excellent oil resistance, solvent resistance, and stability across a wide temperature range . The presence of hydrolyzable chlorine atoms on the silicon center allows the molecule to undergo polycondensation reactions, forming a siloxane backbone (Si-O), while the fluorine atom can impart valuable properties such as chemical inertness, low surface energy, and thermal stability to the resulting materials . Furthermore, the reactivity of the Si-Cl bonds enables its use as a functionalization agent. The mechanism of action for such silanes often involves an initial hydrolysis of the chlorosilane groups, forming reactive silanols that can subsequently condense with hydroxyl groups on surfaces of inorganic materials like glass or metals, or incorporate into polymer matrices . This coupling mechanism is fundamental to improving adhesion and dispersion in composite materials. Research also explores the unique intramolecular halogen exchange reactions in similar β-fluoroethylsilane compounds, providing insights into reaction kinetics and molecular rearrangement mechanisms in the gas phase . This compound is offered For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH3Cl2FSi B13424562 Dichlorofluoromethylsilane CAS No. 420-58-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

420-58-6

Molecular Formula

CH3Cl2FSi

Molecular Weight

133.02 g/mol

IUPAC Name

dichloro-fluoro-methylsilane

InChI

InChI=1S/CH3Cl2FSi/c1-5(2,3)4/h1H3

InChI Key

HAQCYFVZKUAIEU-UHFFFAOYSA-N

Canonical SMILES

C[Si](F)(Cl)Cl

Origin of Product

United States

Advanced Synthetic Methodologies for Dichlorofluoromethylsilane

Established Chemical Synthesis Routes to Dichlorofluoromethylsilane

The traditional synthesis of this compound often involves the controlled introduction of fluorine into a dichloromethylsilane (B8780727) precursor. These methods focus on reliable precursor development and the optimization of reaction conditions to maximize yield and purity.

Precursor Development and Functional Group Interconversions

The primary precursor for the synthesis of this compound is typically dichloromethylsilane (CH₃SiHCl₂). The development of efficient routes to high-purity dichloromethylsilane is therefore a critical first step. One common industrial method for producing chlorosilanes is the direct process, which involves the reaction of methyl chloride with silicon in the presence of a copper catalyst. This process, however, yields a mixture of methylchlorosilanes, including dimethyldichlorosilane, methyltrichlorosilane, and dichloromethylsilane, which must then be separated by distillation.

A key functional group interconversion in the synthesis of this compound is the selective fluorination of the silicon-hydrogen bond in dichloromethylsilane. This transformation requires a fluorinating agent that is reactive enough to replace the hydrogen with fluorine but not so reactive as to cause unwanted side reactions, such as the exchange of the chlorine atoms.

Another potential route involves the disproportionation of dichloromethylsilane. In the presence of a suitable catalyst, dichloromethylsilane can undergo a redistribution reaction to form other methylchlorosilanes, and under specific conditions, this could be adapted for the introduction of fluorine. google.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

Optimizing the reaction conditions for the synthesis of this compound is crucial for maximizing the yield and minimizing the formation of byproducts. Key parameters that are typically optimized include reaction time, temperature, solvent, and the nature and concentration of the oxidant or catalyst. scielo.br For instance, in the fluorination of dichloromethylsilane, a careful selection of the fluorinating agent and reaction temperature is necessary to achieve selective substitution of the Si-H bond.

Modern approaches to reaction optimization often employ statistical methods such as Design of Experiments (DoE) or machine learning algorithms to efficiently explore the multidimensional reaction parameter space. beilstein-journals.orgnih.gov These methods can help identify the optimal conditions for maximizing the yield of this compound while minimizing energy consumption and waste generation. For example, a study on the synthesis of dihydrobenzofuran neolignans demonstrated that optimizing the oxidant, solvent, and reaction time could significantly improve the conversion and selectivity of the desired product. scielo.br While not directly on this compound, these principles of optimization are broadly applicable in synthetic chemistry.

Strategies for yield enhancement may also include the use of flow reactors, which can offer better control over reaction parameters and improve safety for highly reactive processes.

Novel and Innovative Synthetic Approaches to this compound

Recent advances in synthetic chemistry have led to the development of novel and innovative approaches for the synthesis of organofluorine compounds, some of which could be applied to the synthesis of this compound and its derivatives.

Catalytic Synthesis of this compound and its Derivatives

The use of catalysts in the synthesis of this compound can offer milder reaction conditions, higher selectivity, and improved efficiency. For the fluorination step, various catalytic systems are being explored. A German patent describes a process for producing disproportionation products of dichloromethylsilane in the presence of a catalyst, which could be a potential pathway for catalytic synthesis. google.com

While specific catalytic systems for the direct synthesis of this compound are not widely reported, analogous catalytic fluorination reactions provide insights into potential catalysts. For instance, the redistribution of trichloromethylsilane and chlorotrimethylsilane (B32843) to produce dichlorodimethylsilane (B41323) has been studied using aluminum chloride as a catalyst. sioc-journal.cn Similar Lewis acid or transition metal catalysts could potentially be adapted for the synthesis of this compound.

Stereoselective and Regioselective Synthesis of this compound

For derivatives of this compound that contain stereocenters or require specific substitution patterns, stereoselective and regioselective synthetic methods are essential. These methods allow for the precise control of the three-dimensional arrangement of atoms and the position of functional groups in a molecule.

While there is limited specific information on the stereoselective and regioselective synthesis of this compound itself, research on related organosilane compounds provides valuable precedents. For example, a highly regio- and stereoselective synthesis of a tetrasubstituted (E)-(2-chloro-2-fluoro-1-iodovinyl)dimethylphenylsilane has been reported, demonstrating that high levels of stereochemical control can be achieved in the synthesis of complex organosilanes. rsc.org Such strategies, often involving carefully designed precursors and reaction conditions, could be adapted for the synthesis of chiral or specifically functionalized this compound derivatives. The principles of stereoselectivity in reactions like the Diels-Alder reaction, where new stereocenters are formed, can also inform the design of synthetic routes to complex silane (B1218182) structures. youtube.com

Scalable and Sustainable Synthesis Protocols for this compound Analogues

The development of scalable and sustainable synthesis protocols is a growing area of focus in the chemical industry. For the production of this compound and its analogues, this involves considering the environmental impact of the reagents, solvents, and energy consumption of the synthetic process.

Green chemistry principles, such as the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes, are being increasingly applied to the synthesis of organosilicon compounds. For example, the development of mechanochemical synthesis methods, which use mechanical force to drive chemical reactions, can reduce or eliminate the need for solvents. mdpi.com While not yet reported for this compound, this approach offers a promising avenue for sustainable production.

The choice of raw materials is also a key aspect of sustainable synthesis. The synthesis of di-alkyl chlorosilanes, for example, has been explored using methods that are simple, have high yield, and use low-cost raw materials. google.com Applying these principles to the synthesis of this compound would involve exploring alternative, more environmentally friendly precursors and catalysts.

Green Chemistry Principles in this compound Synthesis

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable and environmentally responsible processes. Key areas of focus include atom economy, the use of renewable feedstocks, and the adoption of safer solvents.

Atom Economy is a fundamental principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govucla.edursc.org Processes with high atom economy maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. primescholars.com Addition and cycloaddition reactions are inherently more atom-economical than substitution and elimination reactions. nih.gov Evaluating and optimizing the atom economy of synthetic routes to this compound is a critical step towards greener production.

The use of Renewable Feedstocks is another cornerstone of sustainable chemistry, aiming to replace finite fossil fuel-based starting materials with bio-based alternatives. montanarenewables.comprimescholars.com Feedstocks derived from sources like oil seed crops, byproducts of ethanol (B145695) production, and food waste are being explored for the production of various chemicals. montanarenewables.com While the direct synthesis of this compound from renewable resources presents significant challenges, research into converting biomass into key chemical intermediates could pave the way for more sustainable production pathways in the long term. bohrium.comgreenchemistry-toolkit.org

The selection of Safer Solvents is a critical aspect of greening chemical processes. Many traditional solvents are toxic, flammable, and contribute to environmental pollution. reagent.co.ukusc.edumdpi.com Green chemistry encourages the replacement of hazardous solvents with safer alternatives such as water, supercritical fluids, or bio-derived solvents. usc.edunih.gov Research into solvent-free reaction conditions or the use of recyclable, non-toxic solvents in the synthesis and purification of this compound can significantly reduce the environmental footprint of its production. researchgate.net

Reactivity and Reaction Mechanisms of Dichlorofluoromethylsilane

Intrinsic Reactivity of Dichlorofluoromethylsilane

The inherent reactivity of this compound is dictated by the nature of the bonds to the central silicon atom. The presence of three highly electronegative halogen atoms (two chlorine and one fluorine) and an electron-withdrawing trifluoromethyl group renders the silicon atom highly electron-deficient and thus susceptible to nucleophilic attack. The reactivity of the different halogens and the trifluoromethyl group is not uniform, leading to selective transformations under specific conditions.

The silicon-chlorine bonds in this compound are the most reactive sites for nucleophilic substitution. Chlorosilanes, in general, are known to be highly susceptible to hydrolysis and react readily with a variety of nucleophiles. wikipedia.orgnoaa.gov The Si-Cl bond is weaker and more polarizable than the Si-F bond, making it a better leaving group. libretexts.org Nucleophilic attack at the silicon center typically proceeds via a substitution mechanism, which can be either concerted (Sₙ2-Si) or stepwise, potentially involving a pentacoordinate intermediate. researchgate.netlibretexts.org

The general mechanism for nucleophilic substitution at a silicon center can be depicted as follows: Nu⁻ + R₃Si-X → [Nu---SiR₃---X]⁻ → Nu-SiR₃ + X⁻ (Sₙ2-Si mechanism) or Nu⁻ + R₃Si-X ⇌ [Nu-SiR₃-X]⁻ → Nu-SiR₃ + X⁻ (Stepwise mechanism with pentacoordinate intermediate)

In the context of this compound, a nucleophile (Nu⁻) would preferentially attack the silicon atom, leading to the displacement of a chloride ion. Given the presence of two Si-Cl bonds, sequential substitution is possible, with the reactivity of the second Si-Cl bond potentially being influenced by the nature of the newly introduced nucleophile.

The reactivity of halogens generally decreases down the group, meaning that a C-F bond is stronger than a C-Cl bond, which is stronger than a C-Br bond, and so on. baranlab.org This trend in bond strength influences the leaving group ability in substitution reactions. youtube.comdtic.milmit.edu While these trends are for carbon-halogen bonds, similar principles apply to silicon-halogen bonds. The Si-Cl bond is weaker than the Si-F bond, making chloride a better leaving group than fluoride in nucleophilic substitution reactions at the silicon center.

Table 1: Comparison of Silicon-Halogen Bond Properties

Bond Average Bond Dissociation Energy (kcal/mol) General Reactivity Trend in Nucleophilic Substitution
Si-F ~135 Less reactive, poor leaving group

Data extrapolated from general bond dissociation energy tables and reactivity principles of haloalkanes and chlorosilanes. nih.govacs.org

The silicon-carbon bond in this compound is a Si-CF₃ bond. The trifluoromethyl group is a strong electron-withdrawing group, which has a significant impact on the properties of the Si-C bond. Research on analogous compounds, such as trimethyl(trifluoromethyl)silane ((CH₃)₃SiCF₃), has shown that the Si-CF₃ bond is considerably longer and weaker than Si-CH₃ bonds. pleiades.online This inherent weakness facilitates the cleavage of the Si-CF₃ bond, allowing the trifluoromethyl group to be transferred in various organic reactions. pleiades.online

The cleavage of the Si-CF₃ bond can be initiated by nucleophiles, particularly fluoride ions, which have a high affinity for silicon. This process, known as fluoride-induced desilylation, leads to the formation of a transient trifluoromethyl anion (CF₃⁻), which can then act as a nucleophile in subsequent reactions. The stability of the resulting Si-F bond provides a strong thermodynamic driving force for this transformation. nih.gov

In contrast to the relative inertness of unactivated Si-C(sp³) bonds in tetraalkylsilanes, the presence of the electron-withdrawing fluorine atoms in the methyl group of this compound activates the Si-C bond towards cleavage. mdpi.comlibretexts.org

The silicon-fluorine bond is the strongest single bond to silicon, with a bond dissociation energy of approximately 135 kcal/mol. nih.gov This high bond strength makes the Si-F bond in this compound significantly less reactive towards nucleophilic substitution compared to the Si-Cl bonds under typical conditions. Consequently, reactions with nucleophiles will preferentially occur at the Si-Cl positions, leaving the Si-F bond intact.

However, the activation of Si-F bonds is possible under specific conditions, often involving strong Lewis acids or transition metal complexes. While less common, these activation pathways can lead to the cleavage of the Si-F bond and subsequent functionalization. The formation of hypervalent silicon species can also play a role in activating the Si-F bond. msu.edu In the context of this compound, the presence of more labile Si-Cl bonds makes the direct cleavage of the Si-F bond a less favorable reaction pathway.

This compound as a Synthon in Organic Transformations

A synthon is a conceptual unit within a molecule that represents a potential starting material in a retrosynthetic analysis. youtube.com this compound, with its array of reactive sites, can serve as a versatile synthon for the introduction of various functional groups into organic molecules.

The cleavage of the Si-CF₃ bond in this compound can be exploited in carbon-carbon bond formation reactions. masterorganicchemistry.com By generating a trifluoromethyl nucleophile (or its synthetic equivalent) through fluoride-induced desilylation, this compound can be used to introduce the CF₃ group into organic substrates. nih.gov

Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are powerful carbon nucleophiles that can react with chlorosilanes to form new Si-C bonds. libretexts.orgnih.govacs.orgmasterorganicchemistry.comlibretexts.org In the case of this compound, reaction with an organometallic reagent would likely lead to the substitution of one or both chlorine atoms, resulting in the formation of a new Si-C bond.

Table 2: Potential C-C Bond Forming Reactions with this compound

Reagent Type Expected Reaction Product Type
Organometallic Reagents (e.g., R-MgBr, R-Li) Nucleophilic substitution of Cl R-SiClF(CF₃) or R₂-SiF(CF₃)

These reactions highlight the potential of this compound to act as a synthon for both the silyl moiety and the trifluoromethyl group in the construction of new carbon-carbon bonds. researchgate.net

The high reactivity of the Si-Cl bonds in this compound makes it an excellent substrate for reactions with a wide range of heteroatom nucleophiles. acs.org These reactions proceed via nucleophilic substitution at the silicon center, leading to the formation of new silicon-heteroatom bonds.

Common heteroatom nucleophiles that are expected to react readily with this compound include:

Water (Hydrolysis): Leads to the formation of silanols, which can then condense to form siloxanes. wikipedia.org

Alcohols (Alcoholysis): Forms alkoxysilanes.

Amines (Aminolysis): Produces aminosilanes.

Thiols (Thiolysis): Yields thiosilanes.

The general reaction can be represented as: SiCl₂F(CF₃) + 2 Nu-H → Si(Nu)₂F(CF₃) + 2 HCl (Where Nu-H = H₂O, R'OH, R'₂NH, R'SH)

The reaction is typically stepwise, and by controlling the stoichiometry of the nucleophile, it may be possible to achieve monosubstitution. The presence of the fluorine atom and the trifluoromethyl group can influence the reactivity of the silicon center and the stability of the resulting products.

Due to the electrophilic nature of the silicon atom, reactions with electrophiles are not a characteristic feature of this compound's intrinsic reactivity.

Rearrangement Reactions Involving the this compound Moiety

No information was found in the searched scientific literature regarding rearrangement reactions specifically involving the this compound moiety.

Catalytic Properties and Transformations of this compound

There is no available data in the public domain detailing the catalytic properties or transformations of this compound.

Homogeneous and Heterogeneous Catalysis Mediated by this compound

No research articles or patents were identified that describe the use of this compound in either homogeneous or heterogeneous catalysis.

Metal-Ligand Cooperative Catalysis in this compound Chemistry

The concept of metal-ligand cooperative catalysis is a known principle in organometallic chemistry. However, no studies were found that specifically investigate or report on metal-ligand cooperative catalysis involving this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of Dichlorofluoromethylsilane

Nuclear Magnetic Resonance (NMR) Spectroscopy of Dichlorofluoromethylsilane Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of this compound derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and environment of the atoms within a molecule. For organosilicon compounds containing hydrogen, carbon, fluorine, and silicon, a multi-nuclear NMR approach is employed.

A combination of ¹H, ¹³C, ¹⁹F, and ²⁹Si NMR spectroscopy provides a complete picture of the molecular framework of this compound derivatives. Each nucleus offers unique insights into the structure.

¹H NMR: The proton NMR spectrum reveals information about the hydrogen atoms in the molecule. In a hypothetical this compound molecule (CHFCl₂SiH₃), the chemical shift of the proton attached to the carbon would be significantly influenced by the electronegative fluorine and chlorine atoms, shifting it downfield. For instance, in the related compound dichloromethylsilane (B8780727) (CH₃SiHCl₂), the methyl protons appear at approximately 0.88 ppm, while the Si-H proton is observed around 5.59 ppm chemicalbook.com. The presence of a fluorine atom in this compound would be expected to further deshield the C-H proton.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom in this compound would exhibit a chemical shift influenced by the attached fluorine and two chlorine atoms. This substitution pattern typically results in a downfield shift.

¹⁹F NMR: As a spin-1/2 nucleus with 100% natural abundance, ¹⁹F is highly sensitive in NMR spectroscopy. The ¹⁹F NMR spectrum is crucial for confirming the presence and environment of the fluorine atom in this compound. The chemical shift would be characteristic of a fluorine atom attached to a carbon that is also bonded to a silicon atom and two chlorine atoms.

²⁹Si NMR: With a natural abundance of 4.7%, ²⁹Si NMR is less sensitive but provides direct information about the silicon environment. The chemical shift of the silicon nucleus in this compound would be influenced by the directly attached chlorine atoms and the fluoromethyl group. For comparison, the ²⁹Si chemical shift of dichloromethylsilane has been reported, providing a reference point for understanding the electronic effects of the substituents on the silicon atom spectrabase.com.

NucleusExpected Chemical Shift Range (ppm)Key Information Provided
¹H5.0 - 7.0 (for C-H)Environment of protons, coupling with ¹⁹F and ²⁹Si.
¹³C80 - 120Carbon skeleton, effect of halogen substitution.
¹⁹F-150 to -250Presence and electronic environment of fluorine.
²⁹Si-20 to 20Silicon's chemical environment and bonding.

Table 1. Estimated NMR Spectroscopic Data for this compound.

For more complex derivatives of this compound or in cases of spectral overlap, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A 2D ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to establish connectivity within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates the chemical shifts of protons with directly attached heteronuclei, such as ¹³C or ²⁹Si. An HSQC spectrum of a this compound derivative would show correlations between specific protons and the carbon or silicon atoms to which they are bonded.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and heteronuclei. An HMBC experiment can be used to establish connectivity across the molecule, for example, by showing a correlation between the proton on the fluoromethyl group and the silicon atom.

These multi-dimensional techniques provide a powerful suite of tools for the unambiguous structural assignment of complex molecules containing the this compound moiety.

Vibrational Spectroscopy of this compound (FTIR and Raman)

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific frequencies corresponding to the vibrational energies of different functional groups. For this compound, key vibrational modes would include:

C-H stretching: Typically observed in the 2800-3000 cm⁻¹ region.

Si-H stretching (if present): Usually found around 2100-2300 cm⁻¹.

C-F stretching: A strong absorption band is expected in the 1000-1400 cm⁻¹ region.

C-Cl stretching: These vibrations typically appear in the 600-800 cm⁻¹ range.

Si-Cl stretching: Strong absorptions are expected in the 450-600 cm⁻¹ region.

The FTIR spectrum of dichlorodimethylsilane (B41323) shows characteristic peaks that can be used for comparison researchgate.net.

Raman spectroscopy is a light scattering technique that also provides information about molecular vibrations. While FTIR is based on the change in dipole moment during a vibration, Raman activity depends on the change in polarizability. This often makes Raman spectroscopy particularly useful for analyzing symmetric vibrations and bonds involving heavier atoms.

For this compound, Raman spectroscopy would be expected to clearly show vibrations such as Si-Cl and C-Cl stretches. The combination of both FTIR and Raman spectra provides a more complete vibrational analysis, aiding in the positive identification of the compound and the study of its conformational isomers.

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
C-H stretch2900 - 31002900 - 3100
C-F stretch1000 - 1400 (Strong)1000 - 1400 (Weak)
C-Cl stretch600 - 800 (Strong)600 - 800 (Strong)
Si-Cl stretch450 - 600 (Strong)450 - 600 (Strong)

Table 2. Predicted Vibrational Frequencies for this compound.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates in this compound Chemistry

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and characterize species with unpaired electrons, such as free radicals. In the context of this compound chemistry, EPR can be instrumental in studying reaction mechanisms that involve radical intermediates.

For instance, homolytic cleavage of a Si-H or C-H bond in a this compound derivative would generate a radical species. EPR spectroscopy can provide detailed information about the electronic structure of this radical, including the distribution of the unpaired electron density through the analysis of hyperfine coupling constants. The g-factor, another parameter obtained from the EPR spectrum, can help in identifying the type of radical formed.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis of this compound

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. In the context of this compound, Electron Ionization Mass Spectrometry (EI-MS) is particularly informative. In EI-MS, high-energy electrons bombard the molecule, causing it to ionize and fragment in predictable ways. youtube.comyoutube.com This fragmentation pattern serves as a molecular fingerprint, providing crucial information for structural elucidation. nih.gov

The hard ionization nature of EI often leads to a cascade of fragmentation events, which can sometimes prevent the observation of the molecular ion (the intact ionized molecule). nih.govyoutube.com However, the resulting fragments provide a wealth of structural information. The fragmentation of this compound (CH₃SiFCl₂) would be dictated by the relative strengths of its bonds, with cleavage typically occurring at the silicon center.

The mass spectrum would be characterized by distinct isotopic patterns arising from the natural abundance of silicon (²⁸Si: 92.2%, ²⁹Si: 4.7%, ³⁰Si: 3.1%) and chlorine (³⁵Cl: 75.8%, ³⁷Cl: 24.2%). Any fragment containing one chlorine atom will appear as a pair of peaks separated by two m/z units with an intensity ratio of approximately 3:1. Fragments with two chlorine atoms will exhibit a more complex pattern (M, M+2, M+4) with a characteristic intensity ratio of roughly 9:6:1. docbrown.info

Key fragmentation pathways for this compound would include:

Loss of a methyl group (-CH₃): Cleavage of the Si-C bond would yield the [SiFCl₂]⁺ fragment.

Loss of a chlorine atom (-Cl): This would result in the [CH₃SiFCl]⁺ fragment.

Loss of a fluorine atom (-F): Cleavage of the Si-F bond would produce the [CH₃SiCl₂]⁺ fragment.

Loss of HCl: Molecular rearrangements can lead to the elimination of neutral molecules like HCl. youtube.com

The table below details the predicted major fragments for this compound and their corresponding theoretical m/z values, considering the most abundant isotopes (²⁸Si, ³⁵Cl, ³⁷Cl).

Table 1: Predicted Mass Spectrometry Fragments of this compound (CH₃SiFCl₂)

Fragment Ion Formula Description of Loss Calculated m/z (for ³⁵Cl) Calculated m/z (for ³⁷Cl) Isotopic Cluster
[CH₃SiFCl₂]⁺ Molecular Ion 132 134, 136 M, M+2, M+4
[SiFCl₂]⁺ Loss of -CH₃ 117 119, 121 M, M+2, M+4
[CH₃SiCl₂]⁺ Loss of -F 113 115, 117 M, M+2, M+4

Advanced Microscopy Techniques for this compound-Derived Materials

Chlorosilanes, including dichlorosilanes, are frequently used as precursors in chemical vapor deposition (CVD) and sol-gel processes to create silicon-based materials, such as thin films, coatings, and nanoparticles. researchgate.netnih.govresearchgate.net These materials possess applications ranging from protective layers to advanced electronics. nih.govmdpi.com Advanced microscopy techniques are indispensable for characterizing the morphology and structure of these this compound-derived materials at micro and nano scales.

Scanning Electron Microscopy (SEM) is a vital tool for examining the surface morphology and topography of materials. In the context of materials derived from this compound, such as thin films or coatings, SEM provides high-resolution images of the surface features.

Detailed research findings from SEM analysis would include:

Surface Morphology: SEM images can reveal whether a coating is smooth, rough, porous, or cracked. It can identify the presence of aggregates or other surface defects.

Film Thickness and Homogeneity: By analyzing a cross-section of a coated substrate, SEM can be used to accurately measure the thickness of the deposited layer and assess its uniformity. mdpi.com

Particle Analysis: If the precursor is used to synthesize nanoparticles, SEM can determine their size distribution, shape, and state of aggregation.

Transmission Electron Microscopy (TEM) offers significantly higher resolution than SEM and is used to investigate the internal structure of materials. For this compound-derived materials, TEM is crucial for nanoscale structural analysis.

High-resolution TEM (HRTEM) studies on materials grown from dichlorosilane (B8785471) precursors have demonstrated its ability to:

Identify Nanocrystalline Domains: TEM can visualize silicon nanocrystals embedded within an amorphous matrix, a common feature in films deposited via plasma-enhanced CVD. researchgate.netnih.gov

Determine Crystal Size and Distribution: The size of these nanocrystals, often in the range of 2-15 nm, can be precisely measured from TEM images. nih.gov

Analyze Crystal Structure: Electron diffraction patterns obtained through TEM can confirm the crystalline structure of the observed domains.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information about a surface. It is particularly useful for characterizing the nanoscale surface properties of coatings and self-assembled monolayers (SAMs) formed from organosilane precursors. nih.govnih.gov

AFM analysis of surfaces modified with chlorosilanes can yield detailed information on:

Surface Topography and Roughness: AFM can generate detailed 3D maps of the surface, allowing for the precise quantification of surface roughness (e.g., root mean square roughness). mdpi.comlehigh.edu This is critical for applications where surface smoothness is paramount.

Monolayer Formation: When used to form SAMs, AFM can visualize the nucleation and growth of molecular "islands" on the substrate. nih.gov It can distinguish between condensed and liquid-like phases of the monolayer and monitor how processing conditions affect the layer's uniformity. nih.gov

Mechanical Properties: Beyond topography, certain AFM modes can probe local mechanical properties like adhesion and stiffness, providing further insight into the quality of the silane-derived layer.

X-ray Diffraction (XRD) and Scattering Methods for this compound Solid-State Structures

X-ray Diffraction (XRD) is the definitive method for determining the atomic and molecular structure of a crystal. For a volatile compound like this compound, low-temperature crystallography would be required to obtain a single crystal and analyze its solid-state structure. Such an analysis would yield precise measurements of bond lengths, bond angles, and the packing arrangement of molecules in the crystal lattice.

More commonly, XRD is applied to characterize the solid materials synthesized using this compound as a precursor. Powder XRD is particularly effective for analyzing polycrystalline thin films and nanomaterials.

Key research findings from XRD analysis of silane-derived materials include:

Phase Identification: XRD patterns act as a fingerprint for crystalline phases. The technique can identify the presence of crystalline silicon, silicon carbide, or other silicon compounds within a sample. researchgate.net

Crystallite Size: The width of the diffraction peaks is inversely related to the size of the crystalline domains. Using the Scherrer equation, the mean size of nanocrystals in a film can be calculated from the peak broadening. researchgate.net

Crystallinity Assessment: XRD can determine the degree of crystallinity in a material by comparing the integrated intensity of the sharp crystalline peaks to that of the broad, amorphous background.

Strain Analysis: Small shifts in the positions of diffraction peaks can indicate the presence of lattice strain in thin films, which can significantly affect the material's properties. researchgate.net For example, studies on silicon nanoclusters have used XRD to find that smaller clusters can be under significant tensile strain. researchgate.net

Computational and Theoretical Investigations of Dichlorofluoromethylsilane

Quantum Chemical Studies of Dichlorofluoromethylsilane

Quantum chemical studies use the principles of quantum mechanics to model and understand the behavior of atoms and molecules. These methods are fundamental to modern chemistry, providing a theoretical framework for predicting molecular properties and reaction pathways.

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations while maintaining a high degree of accuracy. These calculations can determine the optimized molecular geometry, which corresponds to the lowest energy arrangement of the atoms. From the electronic structure, various properties such as the distribution of electron density, molecular orbitals (HOMO and LUMO), and electrostatic potential can be derived. researchgate.net

For this compound, DFT calculations would provide precise values for bond lengths (Si-H, Si-Cl, Si-F) and bond angles (e.g., Cl-Si-Cl, F-Si-Cl). The calculated electronic properties would help in understanding the reactivity of the molecule, for instance, by identifying the most likely sites for nucleophilic or electrophilic attack. While general DFT methodologies are well-established, specific peer-reviewed studies detailing the DFT-calculated electronic structure and molecular geometry of this compound are not readily found in publicly accessible databases.

Table 1: Illustrative Data from a Hypothetical DFT Calculation on this compound

ParameterHypothetical Value
Si-H Bond Length (Å)1.485
Si-Cl Bond Length (Å)2.050
Si-F Bond Length (Å)1.600
Cl-Si-Cl Bond Angle (°)108.5
F-Si-Cl Bond Angle (°)109.8
Dipole Moment (Debye)1.5

Note: The data in this table is hypothetical and serves for illustrative purposes only, as specific experimental or computational studies on this compound were not found during the search.

Ab Initio Calculations for Spectroscopic Property Prediction

Ab initio quantum chemistry methods are computational chemistry methods based on quantum mechanics. Unlike DFT, which uses approximations based on electron density, ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. These methods can be computationally intensive but often provide very accurate results. One of the key applications of ab initio calculations is the prediction of spectroscopic properties, such as vibrational frequencies (infrared and Raman spectra), and NMR chemical shifts.

For this compound, ab initio calculations could predict its infrared spectrum, which would show characteristic peaks corresponding to the stretching and bending vibrations of its bonds (Si-H, Si-Cl, Si-F). This predicted spectrum could be used to compare with and interpret experimental spectroscopic data. At present, specific ab initio studies focused on the spectroscopic properties of this compound are not available in the public domain.

Conformational Analysis and Potential Energy Surfaces of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. libretexts.org These different arrangements are called conformations. The potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. soton.ac.uk By mapping the PES, one can identify the stable conformations (energy minima) and the energy barriers between them (saddle points). soton.ac.uk

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov The atoms and molecules are allowed to interact for a fixed period, giving a view of the dynamic evolution of the system. nih.gov MD simulations are based on Newton's laws of motion and require a force field to describe the forces between atoms. youtube.com

An MD simulation of this compound, either in the gas phase or in a solvent, would provide insights into its dynamic behavior. It could be used to study properties such as diffusion coefficients, radial distribution functions (to understand the local environment around the molecule), and the dynamics of its internal motions. Such simulations are particularly useful for understanding the behavior of the molecule in a condensed phase, where intermolecular interactions are significant. Specific MD simulation studies on systems containing this compound have not been identified in the available literature.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. amacad.orghydrophobe.org By calculating the energies of reactants, products, intermediates, and transition states, chemists can map out the entire reaction pathway and understand the factors that control the reaction rate and selectivity. smu.edumdpi.com

Transition State Identification and Activation Energy Calculations

In chemical kinetics, a transition state is the state corresponding to the highest potential energy along the reaction coordinate. wikipedia.org It represents the energy barrier that must be overcome for a reaction to occur. fiveable.me The energy difference between the reactants and the transition state is the activation energy (Ea). fiveable.melibretexts.org Computational methods can be used to locate the geometry of the transition state and calculate its energy, thereby providing a quantitative measure of the reaction barrier. libretexts.org

For this compound, one could computationally investigate various reactions, such as its hydrolysis or its reaction with a nucleophile. By identifying the transition state for a given reaction and calculating the activation energy, it would be possible to predict the reaction rate and understand the details of the bond-breaking and bond-forming processes. While the methodology for such calculations is well-developed, specific studies on the transition states and activation energies for reactions involving this compound are not found in the surveyed literature.

Investigation of Solvent Effects on this compound Reactivity

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research by enabling the prediction of molecular properties, the discovery of new materials, and the acceleration of computational simulations. In the context of materials science and chemistry, ML models are often trained on large datasets to predict properties such as toxicity, reactivity, and spectral characteristics. These models can then be used to screen virtual libraries of compounds or to identify structure-property relationships.

The application of such advanced computational techniques to this compound has not been specifically reported in the reviewed literature. While general ML models for predicting the properties of organosilicon compounds or halogenated molecules may exist, research focusing explicitly on developing or applying ML and AI to understand and predict the behavior of this compound is yet to be published. The development of such models would require a substantial amount of experimental or computationally generated data for this specific molecule, which does not appear to be currently available.

Future Directions and Emerging Research Avenues for Dichlorofluoromethylsilane

Design and Synthesis of Novel Dichlorofluoromethylsilane Derivatives with Engineered Functionalities

The exploration of new chemical frontiers for this compound is heavily centered on the design and synthesis of novel derivatives with precisely engineered functionalities. Current research efforts are focused on introducing a variety of organic and inorganic moieties to the this compound backbone, aiming to tailor its physicochemical properties for specific applications. The strategic incorporation of functional groups is anticipated to yield derivatives with enhanced thermal stability, reactivity, and compatibility with other materials.

The synthesis of these novel derivatives often involves sophisticated chemical transformations that leverage the reactivity of the silicon-chlorine and silicon-fluorine bonds. Researchers are investigating advanced catalytic systems to achieve highly selective and efficient functionalization, minimizing the formation of unwanted byproducts. The ability to precisely control the molecular architecture of these derivatives is paramount to achieving the desired functionalities.

Table 1: Potential Engineered Functionalities of Novel this compound Derivatives

Functional Group IntroducedPotential Engineered FunctionalityTarget Application Area
Long-chain alkyl groupsIncreased hydrophobicity, improved solubility in nonpolar solventsLubricants, coatings
Phenyl or other aryl groupsEnhanced thermal stability, altered electronic propertiesHigh-performance polymers, electronic materials
Amino or phosphino (B1201336) groupsCoordination sites for metal catalysts, improved adhesionCatalysis, surface modification
Polymerizable groups (e.g., vinyl, acrylate)Covalent incorporation into polymer networksAdvanced composites, dental materials

Detailed research findings in this area are still emerging, but preliminary studies indicate that the introduction of specific organic side chains can significantly impact the material's properties. For instance, the attachment of bulky organic groups has been shown to increase the steric hindrance around the silicon center, thereby enhancing the hydrolytic stability of the molecule.

Exploration of this compound in Sustainable Chemical Processes and Technologies

In an era increasingly focused on green chemistry, the exploration of this compound in sustainable chemical processes represents a significant research thrust. A primary goal is to utilize this compound as a more environmentally benign reagent or precursor in various chemical transformations. Its unique reactivity profile offers the potential to replace more hazardous or less efficient chemicals in existing industrial processes.

One promising avenue is the development of catalytic cycles where this compound acts as a carrier for the fluoromethyl group, enabling its transfer to organic substrates with high atom economy. This approach could provide a greener alternative to traditional fluorination methods that often generate stoichiometric amounts of waste. Furthermore, investigations into solvent-free reaction conditions or the use of recyclable solvents for reactions involving this compound are underway to minimize the environmental footprint of its application.

The principles of green chemistry are also being applied to the production of this compound itself. Researchers are exploring alternative synthetic routes that reduce energy consumption and utilize more sustainable starting materials. The development of efficient, waste-minimizing production processes is crucial for the widespread adoption of this compound in large-scale industrial applications.

Integration of this compound into Advanced Smart Materials and Responsive Systems

The integration of this compound and its derivatives into advanced smart materials and responsive systems is a particularly exciting and rapidly evolving field of research. "Smart" materials are designed to respond to external stimuli, such as changes in temperature, pH, light, or electric fields, by altering their properties. The incorporation of the dichlorofluoromethylsilyl moiety into polymer backbones or as a surface modification agent can impart novel responsive behaviors.

For example, polymers functionalized with this compound derivatives could exhibit tunable hydrophobicity or self-healing capabilities. The presence of the silicon-fluorine bond can influence the surface energy of a material, leading to the development of superhydrophobic coatings that are responsive to environmental changes. Moreover, the cleavage of the silicon-carbon or silicon-halogen bonds under specific conditions could be harnessed to trigger a desired response, such as the release of an encapsulated agent.

Table 2: Potential Stimuli-Responsive Systems Based on this compound

StimulusPotential Responsive BehaviorApplication
pHChange in surface wettabilityControlled drug release, smart coatings
TemperatureAlteration of polymer solubilityThermoresponsive gels, sensors
LightPhoto-induced bond cleavagePhoto-patternable materials, targeted delivery
Chemical analytesSelective binding and signal generationChemical sensors, diagnostic devices

The development of these smart materials requires a deep understanding of the structure-property relationships of this compound-containing systems. Researchers are employing a combination of experimental synthesis and characterization with computational modeling to design and predict the behavior of these innovative materials.

Translational Research and Industry-Academia Collaborations in this compound Chemistry

Bridging the gap between fundamental research and real-world applications is a critical aspect of advancing this compound chemistry. Translational research, which focuses on converting basic scientific discoveries into practical applications, is gaining momentum in this field. This often involves close collaboration between academic research institutions and industrial partners.

Industry-academia collaborations are instrumental in accelerating the development and commercialization of this compound-based technologies. Academic researchers often possess the expertise in fundamental chemistry and materials science, while industrial partners provide the resources, manufacturing capabilities, and market insights necessary to bring a product to market. These partnerships can take various forms, including sponsored research agreements, joint development projects, and technology licensing.

Successful collaborations are built on a foundation of shared goals, clear communication, and a mutual understanding of each partner's strengths and limitations. These partnerships are crucial for overcoming the technical and financial hurdles associated with translating laboratory-scale discoveries into commercially viable products. The synergy between academic innovation and industrial application is expected to be a major driver in the future of this compound chemistry.

Computational-Experimental Synergies for Accelerated Discovery and Design of this compound Applications

The synergy between computational modeling and experimental research is becoming increasingly vital for accelerating the discovery and design of new applications for this compound. Computational chemistry tools, such as density functional theory (DFT) and molecular dynamics (MD) simulations, allow researchers to predict the properties, reactivity, and behavior of this compound and its derivatives at the molecular level.

These computational models can be used to screen large libraries of potential derivatives for desired properties, thereby guiding experimental efforts and reducing the time and cost associated with trial-and-error synthesis. For example, simulations can predict the stability of new molecules, their electronic properties, and their interactions with other substances, providing valuable insights for the design of new materials and catalysts.

The experimental validation of computational predictions is a crucial component of this synergistic approach. Experimental data provides the necessary feedback to refine and improve the accuracy of the computational models. This iterative cycle of prediction, synthesis, and characterization allows for a more rational and efficient approach to materials discovery and process optimization. The continued development of more powerful computational methods and their integration with high-throughput experimental techniques will undoubtedly play a pivotal role in unlocking the full potential of this compound in the years to come.

Q & A

Q. Q1. What are the established methods for synthesizing dichlorofluoromethylsilane, and how can researchers optimize reaction yields?

Methodological Answer :

  • Step 1 : Review literature on silane synthesis (e.g., chlorination/fluorination of methylsilanes) to identify common precursors like methyltrichlorosilane or fluorinated intermediates.
  • Step 2 : Optimize reaction conditions (temperature, catalysts, solvent polarity) using Design of Experiments (DoE) to maximize yield. For example, controlled addition of fluorinating agents (e.g., HF or SF₄) under inert atmospheres reduces side reactions .
  • Step 3 : Validate purity via GC-MS or NMR and quantify yields gravimetrically. Report deviations from theoretical yields due to volatility or hydrolysis risks .

Q. Q2. What analytical techniques are most effective for characterizing this compound’s structural and thermodynamic properties?

Methodological Answer :

  • Structural Analysis : Use 19F^{19}\text{F} and 29Si^{29}\text{Si} NMR to confirm fluorine and silicon environments. Compare chemical shifts with analogous compounds (e.g., dichloromethylsilane) to identify electronic effects .
  • Thermodynamic Properties : Measure vapor pressure and thermal stability via thermogravimetric analysis (TGA). Compare decomposition temperatures with computational models (e.g., DFT calculations for bond dissociation energies) .
  • Safety Note : Conduct analyses in sealed systems to prevent hydrolysis, which generates toxic HCl/HF vapors .

Q. Q3. How should researchers handle this compound safely in laboratory settings?

Methodological Answer :

  • Protocol : Use inert-atmosphere gloveboxes for storage and manipulation. Equip reactors with scrubbers (e.g., NaOH traps) to neutralize HCl/HF byproducts .
  • Emergency Procedures : Pre-train personnel on HF exposure protocols (e.g., calcium gluconate gel). Document all incidents in compliance with institutional safety reviews .

Advanced Research Questions

Q. Q4. How do substituent effects (Cl, F, CH₃) influence the reactivity of this compound in cross-coupling reactions?

Methodological Answer :

  • Experimental Design : Compare reaction rates with trichloromethylsilane and trifluoromethylsilane in model reactions (e.g., Grignard additions).
  • Data Collection : Monitor kinetics via in-situ IR spectroscopy. Use Hammett plots to correlate substituent electronegativity with activation energies .
  • Contradiction Resolution : If conflicting trends emerge (e.g., F vs. Cl steric effects), re-evaluate solvent polarity or catalyst choice using multivariate analysis .

Q. Q5. How can researchers resolve contradictions in reported Lewis acidity values for this compound?

Methodological Answer :

  • Step 1 : Audit existing studies for methodological variability (e.g., solvent choice, reference bases). For example, acidity measured in THF vs. hexane may differ due to solvation effects .
  • Step 2 : Standardize assays using a common probe (e.g., pyridine titration with 31P^{31}\text{P} NMR) .
  • Step 3 : Publish a meta-analysis table to highlight discrepancies and propose consensus protocols :
StudySolventMethodLewis Acidity (kcal/mol)
ATHFNMR12.3 ± 0.5
BHexaneCalor.14.1 ± 0.7

Q. Q6. What computational models best predict the environmental persistence of this compound?

Methodological Answer :

  • Model Selection : Apply density functional theory (DFT) to calculate hydrolysis pathways. Compare activation energies for Si-F vs. Si-Cl bond cleavage .
  • Validation : Cross-reference with experimental half-life data in aqueous matrices (pH 4–9). Use QSAR models to extrapolate to soil or atmospheric conditions .
  • Gaps : Address discrepancies between predicted and observed degradation products (e.g., fluorinated vs. chlorinated silanols) by refining solvation parameters in simulations .

Q. Q7. How can researchers ensure reproducibility in studies involving this compound?

Methodological Answer :

  • Documentation : Specify reagent purity (e.g., ≥99% by GC), synthesis batches, and instrumentation details (e.g., NMR spectrometer resolution) .
  • Open Science : Share raw datasets (e.g., crystallography files, kinetic curves) in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Peer Review : Encourage replication studies by independent labs, with protocols pre-registered on platforms like OSF .

Methodological Frameworks

  • For Contradiction Analysis : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize unresolved questions .
  • For Experimental Design : Use PICO (Population: reaction systems; Intervention: substituent variation; Comparison: analogous silanes; Outcome: reactivity trends) to structure hypotheses .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.